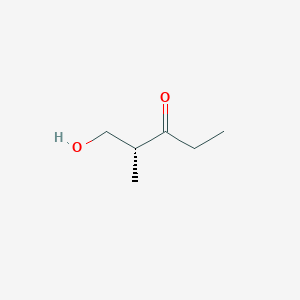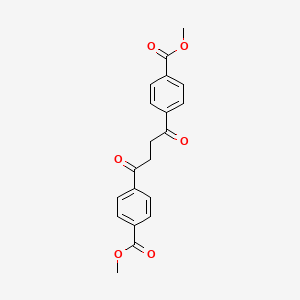
4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a benzamide framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide typically involves the reaction of 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Oxo-1-propyn-1-yl)-N-phenylbenzamide.
Reduction: Formation of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide framework can interact with various receptors, modulating their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
- 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
- 4-Hydroxy-4-(3-hydroxy-1-propyn-1-yl)-2,5-cyclohexadien-1-one
Uniqueness
4-(3-Hydroxy-1-propyn-1-yl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
562103-29-1 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
4-(3-hydroxyprop-1-ynyl)-N-phenylbenzamide |
InChI |
InChI=1S/C16H13NO2/c18-12-4-5-13-8-10-14(11-9-13)16(19)17-15-6-2-1-3-7-15/h1-3,6-11,18H,12H2,(H,17,19) |
InChI 键 |
VHWMXYDSXKINQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
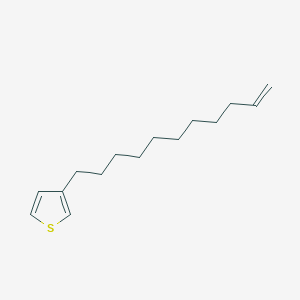
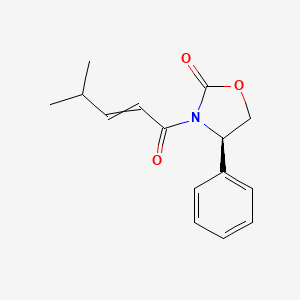
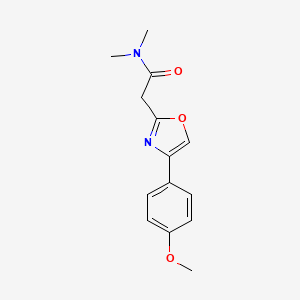

![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)

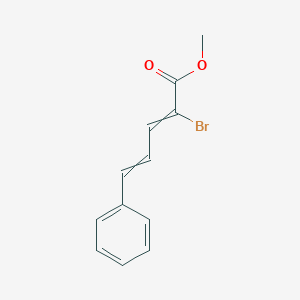
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
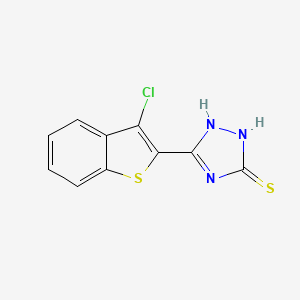

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
